Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
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Overview
Description
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyrrolidine ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethyl-4-hydroxybenzoic acid and (2S)-pyrrolidine methanol.
Esterification: The carboxylic acid group of 2,5-dimethyl-4-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Etherification: The hydroxyl group on the benzoate is then reacted with (2S)-pyrrolidine methanol under basic conditions, typically using a base like sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoic acid.
Reduction: 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate exerts its effects depends on its application:
Pharmacological Action: It may interact with specific receptors or enzymes in the body, modulating biological pathways involved in inflammation or pain.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dimethylbenzoate: Lacks the pyrrolidine ring, making it less complex.
Ethyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2,5-Dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoic acid: The carboxylic acid analog of the compound.
Uniqueness
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is unique due to the presence of both the pyrrolidine ring and the benzoate ester, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
922529-33-7 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-10-8-14(19-9-12-5-4-6-16-12)11(2)7-13(10)15(17)18-3/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1 |
InChI Key |
ZGEQTZUUBXSOIO-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC[C@@H]2CCCN2)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2CCCN2)C)C(=O)OC |
Origin of Product |
United States |
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